molecular formula C24H24N2O5S B2972630 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005293-64-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2972630
CAS No.: 1005293-64-0
M. Wt: 452.53
InChI Key: INRYAWVZOJYWBM-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-10-12-21(13-11-20)31-17-24(27)25-19-9-14-23-18(16-19)6-5-15-26(23)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRYAWVZOJYWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenoxy Acetamide Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. Studies have identified enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as potential targets . These enzymes are involved in bacterial cell wall synthesis, and inhibition of these targets disrupts bacterial growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences physicochemical and biological properties. Key analogues include:

a) N-[1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide (G502-0090)
  • Structure : Cyclopropanecarbonyl (C₃H₅CO-) at the 1-position.
  • Molecular Weight : 380.44 g/mol (C₂₂H₂₄N₂O₄) .
b) N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a)
  • Structure : (3,4-Dimethoxyphenyl)methyl at the 1-position.
  • Synthesis : Reacted with acetic anhydride in dimethyl sulfoxide (DMSO) .
  • Comparison : The bulkier (3,4-dimethoxyphenyl)methyl group may hinder receptor binding compared to benzenesulfonyl but could enhance selectivity for hydrophobic pockets.
c) N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20)
  • Structure : Methoxy and piperidinylethoxy substituents at the 6- and 7-positions.
  • Synthesis : Heated in dimethylformamide (DMF) with subsequent purification via silica chromatography .
  • Comparison : Additional substitutions at the 7-position (e.g., piperidinylethoxy) may confer multitarget activity but complicate synthetic scalability.

Substituent Variations at the 6-Position

The 2-(4-methoxyphenoxy)acetamide group distinguishes the target compound from analogues with simpler amides or heterocycles:

a) N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}hexanamide (28b)
  • Structure : Hexanamide at the 6-position.
  • Synthesis: Uses hexanoic acid with BOP reagent in DMSO .
  • Comparison: The linear hexanamide chain increases lipophilicity but may reduce hydrogen-bonding capacity compared to the aromatic 4-methoxyphenoxy group.
b) N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31)
  • Structure : Thiophene-2-carboximidamide at the 6-position.
  • Synthesis : LiAlH₄ reduction in tetrahydrofuran (THF) .
  • Comparison : The thiophene heterocycle introduces π-electron density, which could enhance binding to aromatic residues in enzyme active sites.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group may require harsher reaction conditions (e.g., sulfonyl chlorides) compared to acyl or alkyl substituents .
  • Limitations : Lack of explicit biological data in the evidence precludes direct efficacy comparisons. Further studies on receptor binding and pharmacokinetics are needed.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 946381-86-8

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methoxyphenoxyacetamide moiety. This unique combination of structural elements contributes to its diverse biological activities.

This compound primarily targets key enzymes involved in bacterial cell wall synthesis:

  • D-glutamic acid-adding enzyme (MurD)
  • N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)

By inhibiting these enzymes, the compound disrupts the biochemical pathways necessary for bacterial membrane synthesis, leading to bactericidal effects against both gram-positive and gram-negative bacteria .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various strains of bacteria, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The inhibition of MurD and GlmU results in impaired bacterial growth and viability, demonstrating its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that while it exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations. This dual activity makes it a candidate for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusBactericidal activity
AntibacterialMRSAInhibition of growth
CytotoxicityHuman cancer cell linesCytotoxic effects at high doses

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
  • Cytotoxicity Assessment : In another investigation involving human cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

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